2-Pyridylmethyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 2-Pyridylmethyl acetate or similar compounds often involves complex chemical reactions. For instance, the synthesis of tris(2-pyridylmethyl)amine-based ligands was achieved using Sonogashira couplings and substitution reactions . Another study reported the synthesis of 2-methylpyridines via a simplified bench-top continuous flow setup .Molecular Structure Analysis
The molecular structure of 2-Pyridylmethyl acetate consists of a pyridine ring attached to a methyl acetate group . The exact structure and properties can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving 2-Pyridylmethyl acetate or similar compounds can be complex and varied. For instance, a study reported the oxidative C–N bond cleavage of (2-pyridylmethyl)amine-based tetradentate supporting ligands in ternary cobalt(II)–carboxylate complexes .Physical And Chemical Properties Analysis
2-Pyridylmethyl acetate has a boiling point of 211.3ºC at 760mmHg and a density of 1.115g/cm³ . More detailed physical and chemical properties can be obtained using various analytical techniques .Scientific Research Applications
Anti-Inflammatory Applications
2-Pyridylmethyl acetate could potentially be used in the development of anti-inflammatory drugs. Pyrimidines, a class of compounds that includes pyridine derivatives, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds, which can be synthesized from pyridine derivatives, are used as fundamental components in various applications. These include biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Development of Catalysts
The strong coordination properties of bipyridine compounds, which can be synthesized from pyridine derivatives, make them useful in the development of catalysts. These catalysts can be used in various chemical reactions .
Photosensitizers
Bipyridine derivatives, which can be synthesized from pyridine derivatives, are used as photosensitizers. Photosensitizers are substances that promote photochemical reactions when exposed to light .
Supramolecular Structures
Bipyridine derivatives, which can be synthesized from pyridine derivatives, are used in the construction of supramolecular structures. These structures have applications in areas such as nanotechnology and materials science .
Synthesis of α-Methylated Pyridines
2-Pyridylmethyl acetate could potentially be used in the synthesis of α-methylated pyridines. These compounds have been synthesized in a greener fashion than is possible using conventional batch reaction protocols .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that nitrogen-containing heterocyclic compounds, which include 2-pyridylmethyl acetate, form the basis of many biologically active substances . More than two-thirds of known drugs used in clinical practice contain heterocyclic fragments within their structure .
Mode of Action
It’s known that nitrogenous heterocycles have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .
Biochemical Pathways
It’s known that acetyl-coa, which can be synthesized from acetate, plays a central role in metabolism . It participates in both anabolic and catabolic processes, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Nitrogenous heterocycles, which include 2-pyridylmethyl acetate, are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Action Environment
It’s known that environmental pressures such as hypoxia and nutrient scarcity can drive the preferential uptake of certain compounds .
properties
IUPAC Name |
pyridin-2-ylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYZUMLVDCHSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143464 | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007-49-4 | |
Record name | 2-Pyridinemethanol, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridylmethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridylmethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinemethanol, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is pyridin-2-ylmethyl acetate used as a substrate in AChE assays instead of the traditional Ellman's method?
A: The traditional Ellman's method, while widely used, has certain analytical drawbacks. [] The HPLC/UV assay utilizing pyridin-2-ylmethyl acetate as a substrate for AChE offers an alternative approach. This method directly measures the enzyme product, pyridin-2-ylmethanol, using reversed-phase HPLC. The addition of sodium octane-1-sulfonate to the mobile phase enhances the detection of the polar pyridine derivative. This approach potentially circumvents some of the limitations associated with the Ellman's method, providing a robust and alternative analytical tool for AChE inhibition studies. []
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